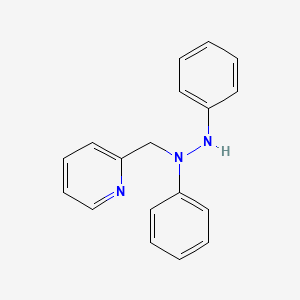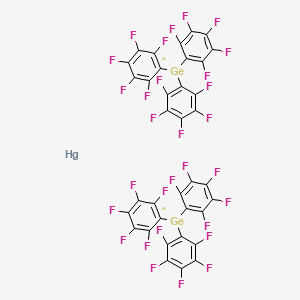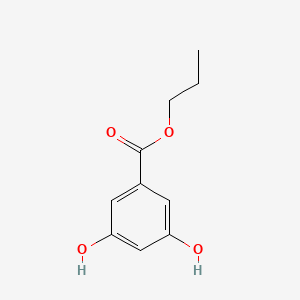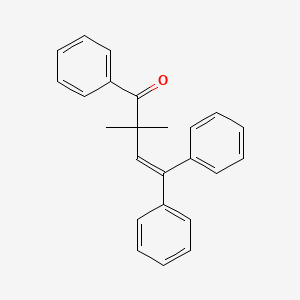
2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one is an organic compound with the molecular formula C24H22O It is characterized by its unique structure, which includes three phenyl groups and a butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one typically involves the reaction of 1,4,4-triphenylbut-3-en-1-one with a methylating agent. One common method is the use of methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
1,4,4-Triphenylbut-3-en-1-one: Shares a similar backbone but lacks the dimethyl substitution.
2,2-Dimethyl-1,4-diphenylbut-3-en-1-one: Similar structure with fewer phenyl groups.
2,2-Dimethyl-1,4,4-triphenylbutane: Saturated analog without the double bond.
Uniqueness: 2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one is unique due to its combination of three phenyl groups and a butenone backbone, which imparts distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
33795-03-8 |
|---|---|
Formule moléculaire |
C24H22O |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2,2-dimethyl-1,4,4-triphenylbut-3-en-1-one |
InChI |
InChI=1S/C24H22O/c1-24(2,23(25)21-16-10-5-11-17-21)18-22(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-18H,1-2H3 |
Clé InChI |
HUDABNRLHGQKBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


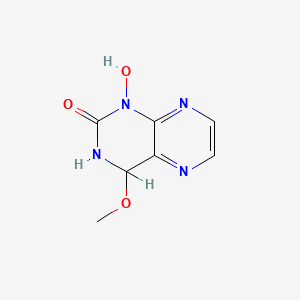

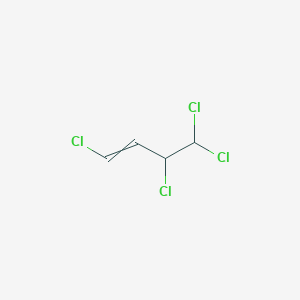
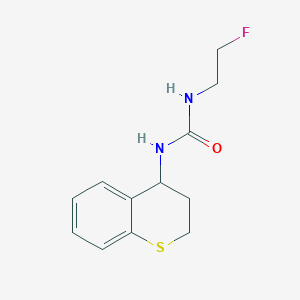
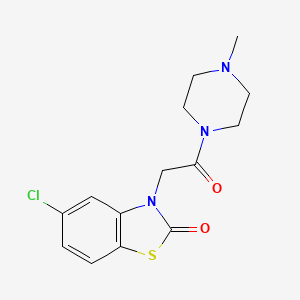
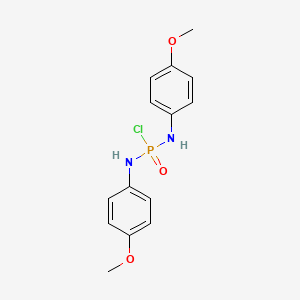
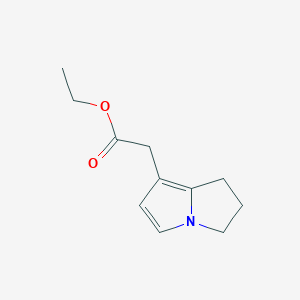

![1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea](/img/structure/B14683225.png)

